5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde
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Overview
Description
5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that minimize byproducts and maximize yield. Metal-catalyzed synthesis is preferred due to its efficiency and high yield . The use of solvent-free conditions and environmentally friendly reagents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.
Major Products
Oxidation: 5-Chloro-6-fluoro-1H-indazole-4-carboxylic acid.
Reduction: 5-Chloro-6-fluoro-1H-indazole-4-methanol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indazole-4-carbaldehyde
- 6-Fluoro-1H-indazole-4-carbaldehyde
- 5-Chloro-6-fluoro-1H-indazole
Uniqueness
5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the indazole ring. This dual substitution pattern can enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C8H4ClFN2O |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-5(3-13)4-2-11-12-7(4)1-6(8)10/h1-3H,(H,11,12) |
InChI Key |
HYCUPEIGCCHRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Cl)C=O)C=NN2 |
Origin of Product |
United States |
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